1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Description
X-ray Crystallographic Studies of Boronate-Containing Indoline Derivatives
X-ray crystallography provides unambiguous evidence for the three-dimensional arrangement of atoms in 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.345 Å, b = 8.901 Å, c = 15.432 Å, and β = 102.5°. The indoline core adopts a puckered conformation, with the pyrrolidine ring displaying a half-chair distortion (puckering amplitude Q = 0.42 Å). The boronate ester group at the 5-position lies coplanar with the indoline aromatic system, as evidenced by a dihedral angle of 4.8° between the dioxaborolane ring and the benzene moiety.
Critical bond lengths include the boron-oxygen bonds (B–O = 1.37–1.39 Å) and the boron-carbon bond (B–C = 1.58 Å), consistent with sp² hybridization at the boron center. The phenyl substituent at the 1-position forms a dihedral angle of 68.2° with the indoline plane, minimizing steric clashes with the adjacent hydrogen atoms (Figure 1). Intermolecular C–H···O hydrogen bonds (2.65–2.78 Å) between the dioxaborolane oxygen atoms and aromatic protons drive the formation of a herringbone packing motif.
Table 1: Selected crystallographic parameters for 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 8.901 |
| c (Å) | 15.432 |
| β (°) | 102.5 |
| B–O bond length (Å) | 1.37–1.39 |
| B–C bond length (Å) | 1.58 |
| Dihedral angle (boronate/indoline) | 4.8° |
Properties
Molecular Formula |
C20H24BNO2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-11-18-15(14-16)12-13-22(18)17-8-6-5-7-9-17/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
XZNAEKRWFNUCRR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of Halogenated Indoline
This method involves the palladium-catalyzed borylation of a 5-halogenated 1-phenylindoline derivative using bis(pinacolato)diboron (B2pin2) as the boron source.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |
| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |
| Temperature | 80–90 °C |
| Reaction Time | 3–6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure Summary:
- The 5-bromo-1-phenylindoline is dissolved in 1,4-dioxane.
- Bis(pinacolato)diboron and base are added.
- Pd catalyst is introduced under inert atmosphere.
- The mixture is heated at 80–90 °C for several hours.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
- The crude product is purified by column chromatography.
Yields: Typically range from 60% to 85%, depending on catalyst and conditions.
Suzuki-Miyaura Cross-Coupling Using Boronate Ester
Alternatively, the compound can be synthesized by coupling a 5-halogenated indoline with a phenylboronic acid pinacol ester.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with PPh3 |
| Base | Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) |
| Solvent | Mixture of toluene, ethanol, and water |
| Temperature | Reflux (80–110 °C) |
| Reaction Time | 8–36 hours |
| Atmosphere | Inert (Nitrogen) |
Procedure Summary:
- The 5-bromoindoline and phenylboronic acid pinacol ester are combined in a solvent mixture.
- Base and palladium catalyst are added.
- The reaction is refluxed under nitrogen for 8–36 hours.
- After cooling, the mixture is extracted and purified by chromatography.
Yields: Moderate to good yields (50–70%) have been reported.
Representative Experimental Data Table
| Entry | Starting Material | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1-phenylindoline | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 90 | 4 | 80 | Direct borylation with B2pin2 |
| 2 | 5-Bromo-1-phenylindoline | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O (3:1:2) | 100 | 24 | 65 | Suzuki coupling with phenylboronic acid pinacol ester |
| 3 | 5-Chloro-1-phenylindoline | Pd(OAc)2 + PPh3 | K2CO3 | Acetonitrile | 70 | 24 | 55 | Lower yield due to chloro substituent |
Research Findings and Optimization Insights
Catalyst Selection: Pd(dppf)Cl2 and Pd(PPh3)4 are the most effective catalysts for borylation and Suzuki coupling, respectively, providing high turnover numbers and selectivity.
Base Effects: Potassium acetate and potassium carbonate are preferred bases; KOAc favors borylation, while K2CO3 is more common in Suzuki coupling.
Solvent Systems: Polar aprotic solvents like 1,4-dioxane and acetonitrile facilitate borylation, while mixed solvent systems (toluene/ethanol/water) improve Suzuki coupling efficiency.
Temperature and Time: Elevated temperatures (80–110 °C) and extended reaction times (up to 36 hours) are often necessary to achieve high conversion.
Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for isolating pure product.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Borylation | 5-Bromoindoline, B2pin2, Pd(dppf)Cl2, KOAc | One-step installation of boronate ester | Requires halogenated precursor; sensitive to moisture | 60–85 |
| Suzuki-Miyaura Coupling | 5-Bromoindoline, phenylboronic acid pinacol ester, Pd(PPh3)4, K2CO3 | Versatile, well-established | Longer reaction times; moderate yields | 50–70 |
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylboronic acid derivatives.
Reduction: Phenylborane derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in the development of anticancer agents. The compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell growth in human tumor cells with promising results indicating a mechanism of action that may involve apoptosis induction and cell cycle arrest .
Drug Design:
The compound's boron-containing structure is particularly advantageous for drug design. Boron compounds are known to interact with biological molecules in unique ways, enhancing the efficacy of drug candidates. The presence of the dioxaborolane moiety allows for improved solubility and bioavailability of potential therapeutic agents .
Materials Science
Organic Electronics:
In materials science, 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has applications in organic electronics. It can be utilized as a building block for organic semiconductors due to its electronic properties. The incorporation of boron into organic frameworks can improve charge transport characteristics and stability of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Fluorescent Probes:
The compound's structural features make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of biological processes at the cellular level. This application is particularly useful in tracking cellular interactions and dynamics in live-cell imaging studies .
Organic Synthesis
Reagent for Cross-Coupling Reactions:
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can serve as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and various nucleophiles . This property is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Indoline/Indole Core
The reactivity and applications of boronic ester derivatives are highly dependent on substituents attached to the heterocyclic core. Below is a comparative analysis of key analogues:
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Structure : Substituted with a methylsulfonyl group at position 1.
- Properties : The electron-withdrawing sulfonyl group enhances stability and directs electrophilic substitution reactions.
- Applications : Used as a building block for introducing sulfonamide functional groups in drug discovery. Available at 98% purity .
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Structure : Features a methoxyethyl group at position 1.
- Properties : The ether oxygen improves solubility in polar solvents, enhancing utility in aqueous-phase reactions.
- Applications : Employed in synthesizing water-soluble intermediates for medicinal chemistry. Purity: 95% .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Structure : Indole core with a methyl group at position 1.
- Applications : Pharmaceutical intermediate; purity ≥97% .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Core Structure Variations
Pyrazole Derivatives
- Example : 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (MW 270.13).
- Properties : The pyrazole ring introduces aromaticity and hydrogen-bonding capacity, favoring interactions in drug-receptor binding.
- Applications : Key intermediate in kinase inhibitor synthesis .
Indole vs. Indoline
Physical and Chemical Properties
*Estimated based on structural similarity.
Biological Activity
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound of interest due to its unique structural properties and potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological systems, particularly in drug discovery and development. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H28B2O4 |
| Molar Mass | 330.03 g/mol |
| Density | 1.03 g/cm³ (predicted) |
| Melting Point | 133.0 - 137.0 °C |
| Solubility | Soluble in Methanol |
| Appearance | White to almost white powder |
The biological activity of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can be attributed to its ability to modulate various biological pathways. The dioxaborolane group is known for its role in stabilizing reactive intermediates and facilitating interactions with biomolecules such as proteins and nucleic acids.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane moieties. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines with an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline may exhibit similar properties.
Immunomodulatory Effects
Research indicates that compounds similar to this indoline derivative can enhance immune responses. In a study involving mouse splenocytes exposed to recombinant PD-1/PD-L1, a related compound was able to rescue immune cells effectively at a concentration of 100 nM . This points to the potential immunomodulatory effects of the indoline structure enhanced by the dioxaborolane group.
Toxicity Profile
An important aspect of evaluating the biological activity is assessing toxicity. Compounds with similar structures have shown favorable safety profiles in preclinical models. For example, one study reported no acute toxicity in mice at doses up to 2000 mg/kg . This suggests that 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline may also possess a low toxicity profile.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Efficacy : A study evaluated a series of indoline derivatives for their anticancer properties. The lead compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
- Immunotherapy Research : Another study explored the use of indoline-based compounds as immunotherapeutics. The results indicated enhanced T-cell activation and proliferation in response to tumor antigens when treated with these compounds .
- Pharmacokinetics and Safety : A pharmacokinetic study showed that related compounds had acceptable oral bioavailability and clearance rates in vivo, suggesting good absorption and distribution characteristics .
Q & A
Q. What are the standard synthetic routes for preparing 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between an indoline-derived aryl halide (e.g., 5-bromo-1-phenylindoline) and a boronic ester. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents like THF or DMF.
- Base optimization : Use of Na₂CO₃ or Cs₂CO₃ to facilitate transmetalation.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. What analytical techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenyl and dioxaborolane groups).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₉H₂₂BNO₂).
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related indole-boronic ester structures .
Q. How is this compound utilized in cross-coupling reactions?
The boronic ester moiety serves as a key intermediate in Suzuki-Miyaura reactions , enabling C–C bond formation with aryl halides. Applications include:
- Synthesis of biaryl structures for drug discovery.
- Functionalization of heterocyclic scaffolds in materials science .
Q. What safety protocols are recommended when handling this compound?
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Inert atmosphere : Use gloveboxes or Schlenk lines for air-sensitive steps.
- Waste disposal : Neutralize boron-containing waste with aqueous NaOH .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectroscopic data when characterizing this compound?
Discrepancies may arise from rotamers (due to restricted rotation around the indoline-boron bond) or residual solvents. Strategies include:
- Variable-temperature NMR : To coalesce split peaks and confirm dynamic equilibria.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities.
- Cross-validation with X-ray data : As seen in structurally similar boronic esters .
Q. What strategies optimize the stability of this compound under different reaction conditions?
Stability challenges include hydrolysis of the boronic ester and oxidation of the indoline ring. Mitigation methods:
Q. What are the challenges in achieving regioselective functionalization of the indoline moiety?
Competing reactivity at the C5-boronate vs. C1-phenyl positions complicates regioselectivity. Solutions:
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution.
- Protecting group strategies : Temporarily block reactive sites during synthesis.
- Computational modeling : Predict electronic effects using DFT calculations .
Q. How to analyze reaction byproducts when using this compound in catalytic systems?
Byproducts (e.g., deborylated indoline or homocoupled dimers ) require advanced analytical workflows:
- LC-MS/GC-MS : Identify low-concentration impurities.
- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy.
- Mechanistic probes : Isotope labeling (e.g., ¹⁰B) to trace boron transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
